Bunamidine

Catalog No.
S582649
CAS No.
3748-77-4
M.F
C25H38N2O
M. Wt
382.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bunamidine

CAS Number

3748-77-4

Product Name

Bunamidine

IUPAC Name

N,N-dibutyl-4-hexoxynaphthalene-1-carboximidamide

Molecular Formula

C25H38N2O

Molecular Weight

382.6 g/mol

InChI

InChI=1S/C25H38N2O/c1-4-7-10-13-20-28-24-17-16-23(21-14-11-12-15-22(21)24)25(26)27(18-8-5-2)19-9-6-3/h11-12,14-17,26H,4-10,13,18-20H2,1-3H3

InChI Key

FGGFIMIICGZCCJ-UHFFFAOYSA-N

SMILES

CCCCCCOC1=CC=C(C2=CC=CC=C21)C(=N)N(CCCC)CCCC

Synonyms

bunamidine, bunamidine monohydrochloride, N,N-dibutyl-4-(hexyloxy)-1-naphthamidine monohydrochloride, Scolaban

Canonical SMILES

CCCCCCOC1=CC=C(C2=CC=CC=C21)C(=N)N(CCCC)CCCC

Bunamidine is a synthetic compound classified as an anthelmintic agent, primarily utilized in veterinary medicine for treating tapeworm infections, particularly those caused by species of the genus Taenia. It is also effective against Echinococcus granulosus (dog tapeworm) and Hymenolepis diminuta (rat tapeworm) . The compound is characterized by its chemical formula C25H38N2OC_{25}H_{38}N_{2}O and has a molecular weight of 398.58 g/mol. Its IUPAC name is N,N-dibutyl-4-hexoxynaphthalene-1-carboximidamide .

, including:

  • Oxidation: This reaction can lead to various oxidized derivatives, often using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: The compound can be reduced with agents such as sodium borohydride, yielding different reduced forms.
  • Substitution: Bunamidine can participate in substitution reactions where functional groups are replaced by other groups, employing various nucleophiles .

These reactions are significant for understanding the compound's reactivity and potential modifications for enhanced efficacy or safety.

Bunamidine exhibits potent anthelmintic activity by disrupting the tegument of tapeworms, which reduces their glucose uptake and exposes subtegumental tissues to host digestive enzymes. This leads to the destruction of the parasites within the host's digestive system . The compound has shown over 90% efficacy against various tapeworm species when administered at dosages ranging from 25 to 50 mg/kg .

Mechanism of Action

The mechanism involves interference with the energy metabolism of the parasites, particularly through inhibition of mitochondrial functions . This action results in significant parasiticidal effects, making it a valuable agent in veterinary medicine.

Bunamidine can be synthesized through several methods:

  • Initial Reaction: The synthesis typically starts with the reaction of N,N-dibutyl-4-hexyloxynaphthalene-1-carboximidamide with hydrochloric acid to form bunamidine hydrochloride.
  • Controlled Conditions: The reaction occurs under controlled conditions to ensure high yield and purity .
  • Industrial Production: For large-scale synthesis, industrial methods employ larger reactors with precise control over reaction parameters .

Bunamidine is primarily used in veterinary medicine for treating cestode infections in companion animals and livestock. Its applications extend to:

  • Veterinary Pharmaceuticals: As a model compound in studies related to anthelmintic drugs.
  • Research: Understanding tapeworm biology and host interactions.
  • Potential Human Medicine: Investigated for possible uses against parasitic infections in humans, although primarily veterinary-focused .

Studies on bunamidine's interactions focus on its efficacy against various parasites and its safety profile. It has been noted that while it is effective against specific tapeworms, adverse effects such as hepatotoxicity and gastrointestinal disturbances can occur at higher doses . The drug's interaction with other medications or compounds has not been extensively detailed in available literature but remains a critical area for future research.

Bunamidine shares structural and functional similarities with several other anthelmintic compounds. Here are some notable comparisons:

Compound NameMechanism of ActionEfficacy AgainstUnique Features
PraziquantelDisrupts glucose absorption; affects mitochondrial functionBroad-spectrum against cestodesHighly effective; widely used
NiclosamideInhibits oxidative phosphorylation; stimulates ATPase activityEffective against multiple cestodesLow gastrointestinal absorption; safe
AlbendazoleInhibits microtubule formationBroad-spectrum; nematodesAlso effective against other helminths
MebendazoleInhibits tubulin polymerizationEffective against nematodesCommonly used in both human and veterinary medicine

Bunamidine's uniqueness lies in its specific targeting of tapeworms and its mechanism involving tegument disruption rather than direct metabolic interference, which differentiates it from other anthelmintics that may have broader or different modes of action .

XLogP3

7.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

382.298413840 g/mol

Monoisotopic Mass

382.298413840 g/mol

Heavy Atom Count

28

UNII

A9IW1G3P6C

Related CAS

1055-55-6 (mono-hydrochloride)

Other CAS

3748-77-4

Wikipedia

Bunamidine

Dates

Last modified: 02-18-2024
King AB: Bunamidine hydrochloride in dogs. J Am Vet Med Assoc. 1976 Nov 1;169(9):854, 856, 858. [PMID:988006]
Hatton CJ: Efficiency of bunamidine salts against tapeworms. Vet Rec. 1967 Jul 22;81(4):104-6. [PMID:6068943]
Menrath RL, Sharard A, Gray KW, Cameron CW: Toxicity of bunamidine. 2. Metabolic effects. N Z Vet J. 1973 Oct;21(10):212-5. [PMID:4520927]
Fastier FN: Pharmacological aspects of bunamidine dosing of dogs. N Z Vet J. 1972 Aug;20(8):148-51. [PMID:4519921]
McCulloch B, Kasimbala S: The efficiency of bunamidine hydroxynaphthoate in poultry. Vet Rec. 1967 Sep 2;81(10):226-30. [PMID:6069229]
Fastier FN, Menrath RL, Sharard A, Ng J: Toxicity of bunamidine: 1. Cardiovascular effects. N Z Vet J. 1973 Sep;21(9):201-4. [PMID:16030596]
Shearer GC, Gemmell MA: The efficiency of bunamidine hydroxynaphthoate against Echinococcus granulosus in dogs. Res Vet Sci. 1969 May;10(3):296-9. [PMID:5391180]
Fastier FN, Bills GN: Toxicity of bunamidine. 3. Trial of propranolol as antidote. N Z Vet J. 1973 Oct;21(10):216-7. [PMID:4520928]
Aronson CE, Hanno ER: Effects of bunamidine on the isolated perfused rat heart. Gen Pharmacol. 1978;9(2):101-12. [PMID:566235]
Thakur AS, Prezioso U, Marchevsky N: Echinococcus granulosus: ovicidal activity of praziquantel and bunamidine hydrochloride. Exp Parasitol. 1979 Apr;47(2):131-3. [PMID:571349]

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